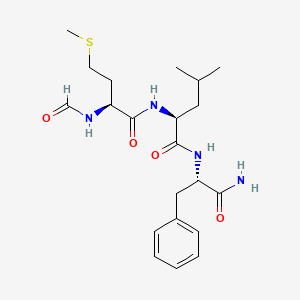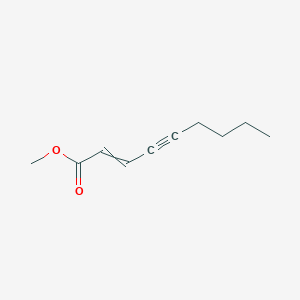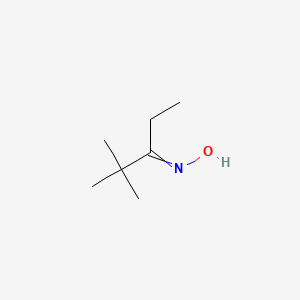![molecular formula C15H23N3O B14447447 N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea CAS No. 77731-49-8](/img/structure/B14447447.png)
N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is a chemical compound that features a urea linkage between a phenyl group and an azepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea typically involves the reaction of azepane with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Azepane and phenyl isocyanate.
Reaction Conditions: The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: Azepane is added to a solution of phenyl isocyanate in the chosen solvent. The mixture is stirred for several hours to allow the reaction to proceed to completion.
Purification: The product is purified by recrystallization or column chromatography to obtain pure N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea.
Industrial Production Methods
In an industrial setting, the production of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea linkage allows for nucleophilic substitution reactions, where nucleophiles can replace the phenyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the urea compound.
Reduction: Reduced forms of the urea compound, potentially leading to the formation of amines.
Substitution: Substituted urea derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea involves its interaction with specific molecular targets. The urea linkage allows the compound to form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The azepane ring provides structural rigidity, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[2-(Azepan-1-yl)ethyl]acetamide: Similar structure but with an acetamide group instead of a phenyl group.
2-(Azepan-1-yl)ethyl methacrylate: Contains a methacrylate group instead of a urea linkage.
Uniqueness
N-[2-(Azepan-1-yl)ethyl]-N’-phenylurea is unique due to its combination of a phenyl group and an azepane ring linked by a urea moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
77731-49-8 |
|---|---|
Molekularformel |
C15H23N3O |
Molekulargewicht |
261.36 g/mol |
IUPAC-Name |
1-[2-(azepan-1-yl)ethyl]-3-phenylurea |
InChI |
InChI=1S/C15H23N3O/c19-15(17-14-8-4-3-5-9-14)16-10-13-18-11-6-1-2-7-12-18/h3-5,8-9H,1-2,6-7,10-13H2,(H2,16,17,19) |
InChI-Schlüssel |
XCBJUYCMDKCSSJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)CCNC(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


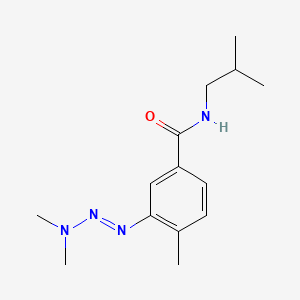


![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
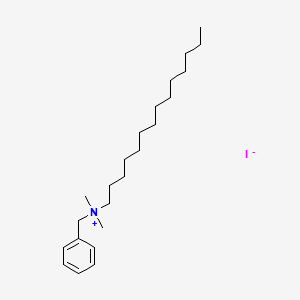
![lithium;[5-(1-ethoxyethoxy)-1-phenylpentyl]benzene](/img/structure/B14447412.png)
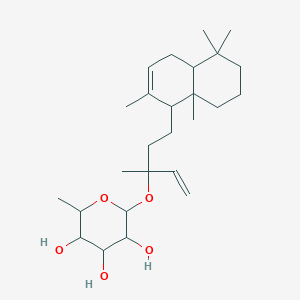


![Propanedioic acid, [(cyclohexylamino)methylene]-, diethyl ester](/img/structure/B14447440.png)
